molecular formula C24H27N3O7S B2917769 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide CAS No. 851404-24-5

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2917769
CAS No.: 851404-24-5
M. Wt: 501.55
InChI Key: KFLRCVDABNCMRA-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule designed for biochemical research. This compound features a 5,8-dimethoxy-2-oxoquinoline core, a structural motif found in molecules that are inhibitors of enzymes like ribosyldihydronicotinamide dehydrogenase (quinone) - NQO2 . The integration of a morpholinosulfonyl benzamide moiety suggests potential for enhancing solubility and modulating interactions with biological targets. Researchers can leverage this complex structure as a key intermediate in organic synthesis or as a pharmacologically active probe for investigating enzyme inhibition and related cellular pathways . This product is intended for laboratory research applications by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

851404-24-5

Molecular Formula

C24H27N3O7S

Molecular Weight

501.55

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C24H27N3O7S/c1-32-20-7-8-21(33-2)22-19(20)15-17(24(29)26-22)9-10-25-23(28)16-3-5-18(6-4-16)35(30,31)27-11-13-34-14-12-27/h3-8,15H,9-14H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

KFLRCVDABNCMRA-UHFFFAOYSA-N

SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an appropriate ketone under acidic conditions.

    Introduction of the ethyl linker: This step may involve the alkylation of the quinoline core with an ethyl halide.

    Attachment of the morpholinosulfonyl group: This can be done through a sulfonylation reaction using morpholine and a sulfonyl chloride.

    Formation of the benzamide moiety: The final step may involve the coupling of the intermediate with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The carbonyl group in the quinoline core can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may intercalate with DNA or inhibit specific enzymes, while the morpholinosulfonyl group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Sulfonyl Groups

The target compound shares a benzamide backbone with sulfonyl-substituted analogs, such as those synthesized in (e.g., compounds [4–15]). Key differences include:

Feature Target Compound Compounds Biological Relevance
Sulfonyl Group Morpholinosulfonyl (electron-donating, polar) Phenylsulfonyl (electron-withdrawing, lipophilic) Morpholino enhances solubility; phenylsulfonyl may increase membrane permeability
Aromatic Substituents 5,8-Dimethoxy-dihydroquinolin (planar, H-bond acceptor) Halogenated phenyl (e.g., Cl, Br; lipophilic) Methoxy groups may improve target binding via H-bonding; halogens enhance lipophilicity
Synthesis Likely involves amide coupling (e.g., HBTU-mediated) Hydrazide-isothiocyanate condensation Both routes prioritize functional group compatibility and yield optimization

Morpholino-Containing Compounds

Morpholino groups are recurrent in bioactive molecules, as seen in ’s triazine derivative.

Feature Target Compound Compound Functional Role
Morpholino Placement Sulfonyl-linked morpholino (polar, rigid) Triazine-linked morpholino (electron-rich, planar) Both enhance solubility; triazine linkage may improve π-π stacking
Core Structure Benzamide + dihydroquinolin (multifunctional) Triazine + benzamide (heterocyclic) Dihydroquinolin introduces a fused-ring system for potential kinase inhibition

Pesticide-Related Benzamides

lists benzamides like etobenzanid and diflufenican, which share the benzamide core but differ in substituents:

Compound Substituents Application Key Contrast with Target Compound
Etobenzanid 2,3-Dichlorophenyl + ethoxymethoxy Herbicide Chlorine substituents increase persistence; target’s morpholino may reduce environmental toxicity
Diflufenican 2,4-Difluorophenyl + trifluoromethylphenoxy Herbicide Fluorine atoms enhance hydrophobicity; target’s methoxy groups may favor pharmaceutical applications

Structural and Spectral Analysis Insights

  • IR Spectroscopy: The morpholinosulfonyl group’s S=O stretches (~1247–1255 cm⁻¹) align with sulfonyl vibrations in compounds . The dihydroquinolin 2-oxo group’s C=O stretch (~1663–1682 cm⁻¹) mirrors carbonyl bands in hydrazinecarbothioamides .
  • NMR: The dihydroquinolin’s methoxy protons would resonate as singlets (~δ 3.8–4.0 ppm), distinct from halogenated phenyl signals in analogs (δ 7.0–8.0 ppm) .

Biological Activity

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has gained attention for its potential biological activities. This compound incorporates a quinoline moiety known for its diverse pharmacological effects, including anticancer and antimicrobial properties. The unique structural features of this compound suggest it may exhibit significant biological activity, warranting further investigation.

Molecular Characteristics

  • Molecular Formula : C22H24N2O4S
  • Molecular Weight : 420.50 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A quinoline ring system , which is often associated with various biological activities.
  • Dimethoxy groups at positions 5 and 8, enhancing solubility and potential interactions with biological targets.
  • A morpholinosulfonyl group , which may contribute to the compound's pharmacological profile.

Table 1: Structural Overview

FeatureDescription
Quinoline CorePresent
Dimethoxy GroupsAt positions 5 and 8
Morpholinosulfonyl GroupAttached to the benzamide structure

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The quinoline derivatives are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Case Studies : A study demonstrated that related quinoline compounds effectively reduced tumor growth in xenograft models of breast cancer.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • In vitro Studies : Similar compounds have shown efficacy against a range of bacterial strains, indicating that this compound may also possess these properties.

Interaction with Biological Targets

Understanding how this compound interacts with biological molecules is crucial for elucidating its pharmacological effects:

  • Target Enzymes : The compound may interact with enzymes involved in key metabolic pathways, potentially modulating their activity .

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeObserved Effects
5-MethoxyquinolineAnticancerInhibition of tumor growth
7-MethylquinolineAntimicrobialEffective against Gram-positive bacteria
Cyclohexanecarboxylic acidAnti-inflammatoryReduction in inflammatory markers

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : This can be achieved through reactions involving isatin derivatives.
  • Introduction of Dimethoxy Groups : Methylation reactions are employed to introduce the methoxy groups.
  • Attachment of Morpholinosulfonyl Group : This step involves the reaction of the benzamide with morpholino sulfonyl chloride.

Table 3: Synthetic Route Overview

StepReaction TypeKey Reagents
Quinoline Core FormationPfitzinger ReactionIsatin derivative + aromatic aldehyde
Dimethoxy Group IntroductionMethylationDimethyl sulfate or methyl iodide
Morpholino Group AttachmentNucleophilic SubstitutionMorpholino sulfonyl chloride

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